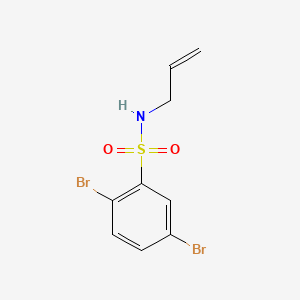

N-allyl-2,5-dibromobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

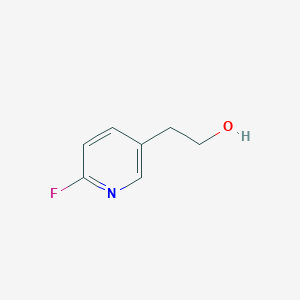

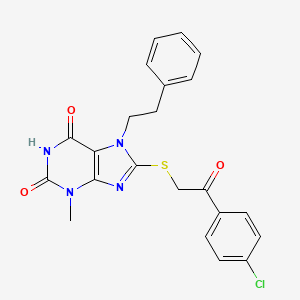

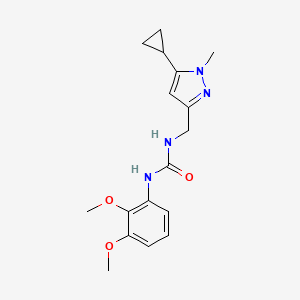

N-allyl-2,5-dibromobenzenesulfonamide is a chemical compound with the molecular formula C6H5Br2NO2S . It falls under the category of organic building blocks and is primarily used in synthetic chemistry and pharmaceutical research . The compound’s structure consists of a benzene ring substituted with two bromine atoms, a sulfonamide group, and an allyl functional group.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Sulfonamide-substituted compounds, including those similar to N-allyl-2,5-dibromobenzenesulfonamide, have been explored for their roles in catalysis and organic synthesis. For instance, sulfonamide-substituted iron phthalocyanines have been investigated for their solubility, stability, and potential as oxidation catalysts. These compounds show remarkable stability under oxidative conditions and have been used for the oxidation of olefins, such as cyclohexene and styrene, with hydrogen peroxide as the oxidant, leading to products like allylic ketones and benzaldehyde (Işci et al., 2014).

Synthesis of Fluorinated Compounds

Another study focused on the synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide, a novel [18F]NF reagent used for radiochemical transformations. This compound reacts with silyl enol ethers and allylsilanes to deliver labeled fluorinated ketones and allylic fluorides, respectively, showcasing its utility in the radiosynthesis of complex molecules like the fluorinated A ring of vitamin D3 (Teare et al., 2007).

Development of Benzosultams

Merging cross-metathesis and radical cyclization techniques has been applied to N-alkyl-N-allyl-2-bromobenzenesulfonamides, leading to the straightforward access to 4-substituted benzosultams. This process involves functionalizing the sulfonamide derivatives by selective E-cross-metathesis with various alkenes, followed by radical cyclization to yield the target compounds in moderate-to-good yields (Feuillastre et al., 2013).

Antimycobacterial Agents

Research on thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents included the synthesis of 2,4-dinitrophenylsulfonamides with tunable SO₂ release profiles. N-Benzyl-2,4-dinitrobenzenesulfonamide, for instance, demonstrated high potency in inhibiting Mycobacterium tuberculosis, highlighting the potential of sulfonamide derivatives in medicinal chemistry (Malwal et al., 2012).

Propriétés

IUPAC Name |

2,5-dibromo-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h2-4,6,12H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVCUNJRJZAHDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2,5-dibromobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2919922.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2919924.png)

![2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2919927.png)